3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride
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Overview
Description
3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride is a chemical compound with a unique structure that includes an azetidine ring substituted with a trifluoromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in isopropanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring compound with a nitrogen atom.
Oxetane: A four-membered ring compound with an oxygen atom.
Trifluoromethylphenyl derivatives: Compounds with a trifluoromethyl group attached to a phenyl ring
Uniqueness
3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride is unique due to the combination of the azetidine ring and the trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .
Properties
CAS No. |
2751620-36-5 |
---|---|
Molecular Formula |
C10H11ClF3NO |
Molecular Weight |
253.6 |
Purity |
95 |
Origin of Product |
United States |
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